3-(2-Hydrazinylethyl)-1H-indole
Overview
Description
Scientific Research Applications
Synthesis and Functionalization
Synthesis Techniques
Indole derivatives, including 3-(2-Hydrazinylethyl)-1H-indole, are synthesized and functionalized through various chemical reactions. Palladium-catalyzed reactions are notably significant for their ability to tolerate a wide range of functionalities, making them suitable for complex molecules. These methods offer access to fine chemicals, pharmaceutical intermediates, and active ingredients efficiently and with minimal waste (Cacchi & Fabrizi, 2005).
Biomedical Applications
Antiproliferative and Optical Activities
Novel Schiff bases derived from indole and biphenyl have been synthesized, demonstrating weak cytotoxic activities against tumor and normal cell lines. Their structures are characterized by elemental analysis, mass spectrometry, NMR, and UV-Vis spectroscopy, highlighting the potential of indole derivatives in cancer chemotherapy (Tan, Zhang, Sun, & Zhou, 2019).
Rational Drug Design
The unique anticancer mechanisms of dietary indole-3-carbinol (I3C), a naturally occurring anticancer agent, have been mimicked to block Akt signaling in cancer prevention. Indole analogs, optimized from the active components of I3C, have shown potent oral anticancer activity across various cancers without significant toxicity, underscoring the importance of indole derivatives in drug development (Chao, Yean, Amin, Green, & Jong, 2007).
Chemical Properties and Reactivity
Catalyst-Free Thiolation
A catalyst-free thiolation of indoles with sulfonyl hydrazides developed in water under mild conditions demonstrates the reactivity of indole derivatives in creating 3-sulfenylindoles efficiently. This process, generating only nitrogen and water as by-products, highlights the environmental friendliness of such reactions (Yang, Zhang, Tang, Hu, Zha, & Wang, 2016).
Mechanism of Action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological effects . The hydrazine group in the compound could potentially interact with biological targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
A computational study was carried out for the prediction of pharmacokinetic properties of similar compounds .
Result of Action
Indole derivatives are known to have diverse biological activities , suggesting that this compound could potentially have a wide range of molecular and cellular effects.
Properties
IUPAC Name |
2-(1H-indol-3-yl)ethylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c11-13-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12-13H,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDSMAGHZDFZBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599586 | |
Record name | 3-(2-Hydrazinylethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21216-31-9 | |
Record name | 3-(2-Hydrazinylethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.